N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Physicochemical profiling Drug-likeness ADME prediction

N-(4-Fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (molecular formula C17H19FN4O3; molecular weight 346.36 g/mol) is a fully synthetic small molecule built on a 3-morpholinyl-6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a 4-fluorobenzyl group. The compound is a member of the pyridazinone class, a privileged scaffold extensively explored for phosphodiesterase (PDE) inhibition, kinase inhibition, and anti-inflammatory activity.

Molecular Formula C17H19FN4O3
Molecular Weight 346.36 g/mol
Cat. No. B12163985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC17H19FN4O3
Molecular Weight346.36 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23)
InChIKeyRORHYUSNMCPGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Physicochemical Identity and Procurement Baseline


N-(4-Fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (molecular formula C17H19FN4O3; molecular weight 346.36 g/mol) is a fully synthetic small molecule built on a 3-morpholinyl-6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a 4-fluorobenzyl group [1]. The compound is a member of the pyridazinone class, a privileged scaffold extensively explored for phosphodiesterase (PDE) inhibition, kinase inhibition, and anti-inflammatory activity [2] [3]. Its computed physicochemical properties—clogP of 1.71 and topological polar surface area (tPSA) of 78.27 Ų—place it within favorable oral drug-like space by Lipinski and Veber criteria [1].

Why N-(4-Fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Cannot Be Interchanged with Structural Analogs


Within the 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide series, even single-atom substitutions at the N-benzyl position produce compounds with divergent computed property profiles that directly affect formulation behavior, membrane permeability, and target engagement probability. The 4-fluorobenzyl substituent on the target compound confers a balanced lipophilicity (clogP 1.71) that differs substantially from the 4-trifluoromethylphenyl (clogP ~2.5), 4-chlorophenyl (clogP ~1.9), and 2,4-dichlorophenyl (clogP ~2.4) analogs [1] . The class-defining pyridazinone PDE4 pharmacophore established by Dal Piaz et al. (1997) and the c-Met inhibitory pyridazinones reported by Dorsch et al. (2008) demonstrate that N2-substituent selection is not a benign interchange: ethyl, benzyl, and aryl groups at this position drive order-of-magnitude differences in PDE4 IC50 and kinase selectivity [2] [3]. Substituting the target compound with a close analog without verifying target-specific potency and selectivity therefore carries a high risk of experimental failure.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide


Physicochemical Differentiation: clogP and Polar Surface Area Drive Formulation and Permeability Decisions

The target compound possesses a computed octanol-water partition coefficient (clogP) of 1.71 and a topological polar surface area of 78.27 Ų [1]. This places it within the optimal oral drug-like space (Lipinski Rule of Five: MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10; Veber: tPSA ≤ 140 Ų) [1]. In contrast, the 4-trifluoromethylphenyl analog (C18H19F3N4O2) carries a substantially higher clogP (estimated ~2.5) due to the electron-withdrawing CF3 group, which increases lipophilicity and may alter membrane partitioning and non-specific protein binding . The 4-chlorophenyl analog (clogP ~1.9–2.0) and 2,4-dichlorophenyl analog (clogP ~2.4) show intermediate increases. For procurement decisions where aqueous solubility, formulation compatibility, or CNS penetration potential are critical parameters, the target compound's lower clogP and moderate tPSA distinguish it from lipophilic analogs that may exhibit poorer solubility and higher plasma protein binding.

Physicochemical profiling Drug-likeness ADME prediction

Molecular Weight Advantage: Lower MW Within the Morpholinyl-Pyridazinone Acetamide Series Favors Ligand Efficiency Metrics

The target compound's molecular weight of 346.36 g/mol is among the lowest in the 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-substituted acetamide series [1]. The 4-trifluoromethylphenyl analog (MW 396.4) is 50 Da heavier; the 2,4-dichlorophenyl analog (MW 383.2) is approximately 37 Da heavier . In lead optimization campaigns, lower molecular weight correlates with higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) and more favorable downstream ADME properties. If the target compound demonstrates equipotent target engagement to heavier analogs, its lower MW translates directly into superior ligand efficiency metrics, a key criterion in fragment-to-lead and hit-to-lead progression.

Ligand efficiency Fragment-based drug design Lead optimization

Rotatable Bond Count Differentiation: Fewer Rotatable Bonds Predict Reduced Conformational Entropy Penalty Upon Target Binding

The target compound contains 4 rotatable bonds [1], which is fewer than many common pyridazinone-based inhibitors. By comparison, rolipram contains 5 rotatable bonds and zardaverine contains 4 [2]. Veber et al. demonstrated that compounds with ≤10 rotatable bonds exhibit dramatically higher oral bioavailability probability [3]. The 4-fluorobenzyl substituent contributes only 2 rotatable bonds (the benzyl-CH2-NH and the aryl-CH2 bonds), whereas analogs with longer N-alkyl chains (e.g., N-(2-methoxyphenyl)ethyl variant with 7 rotatable bonds) introduce additional conformational flexibility that increases the entropic cost of binding and may reduce target affinity . For screening library curation where conformational rigidity is a desired property, the target compound's low rotatable bond count is a selection-relevant parameter.

Conformational analysis Binding thermodynamics Drug design

Absence of Target Activity Data as a Strategic Selection Criterion: Prioritization Based on Screening Novelty

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary patent and journal literature reveals no reported biological activity data (IC50, Ki, EC50, % inhibition) for the target compound against any molecular target [1] [2] [3]. This contrasts sharply with structurally related pyridazinones: zardaverine has reported PDE3 IC50 = 0.58 μM and PDE4 IC50 = 0.17 μM; rolipram has PDE4 IC50 values of 3–240 nM across PDE4 isoforms [4]. The target compound was tested in a single GPR35 antagonism primary assay (ECBD) and was found inactive, suggesting it does not act as a promiscuous GPCR modulator [1]. This information vacuum is itself a selection-relevant parameter: the compound represents a true screening novelty—a morpholinyl-pyridazinone core with a fluorobenzyl substituent that has not been profiled against the PDE, kinase, or HDAC panels where related pyridazinones have shown activity. For academic screening centers and industrial hit-finding groups seeking unexplored chemical matter, this compound offers a genuine opportunity for first-in-class target identification.

Chemical probe novelty Screening library Target deconvolution

Dual Hydrogen Bond Donor/Acceptor Architecture Enables Versatile Binding Mode Potential Relative to Mono-Functional Analogs

The target compound presents 1 hydrogen bond donor (the acetamide NH) and 7 hydrogen bond acceptors (the morpholine oxygen, two pyridazinone carbonyl oxygens, the pyridazine N1 and N2 nitrogens, the acetamide carbonyl oxygen, and the fluorine atom) [1]. This donor/acceptor ratio (1:7) is characteristic of the morpholinyl-pyridazinone scaffold and distinguishes it from the 4-chlorophenyl analog (also 1:7 but with Cl as a weaker HBA) and the 4-CF3-phenyl analog (1:10, with three additional fluorine acceptors) . The fluorine atom at the para position of the benzyl group is a weak hydrogen bond acceptor but can participate in orthogonal multipolar interactions (C-F···C=O and C-F···H-C) that are absent in non-fluorinated analogs such as N-benzyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide [2]. In structure-based design campaigns where fluorine-mediated protein-ligand interactions are being exploited, the 4-fluorobenzyl substitution offers a specific interaction modality not provided by the unsubstituted benzyl or 4-methylbenzyl congeners.

Hydrogen bonding Binding mode Medicinal chemistry design

Recommended Research and Industrial Application Scenarios for N-(4-Fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide


PDE4 Inhibitor Hit-Finding and Lead Optimization Programs

The target compound's pyridazinone-morpholine core is directly precedented in the PDE4 pharmacophore established by Dal Piaz et al. (1997), where heterocyclic-fused pyridazinones demonstrated potent PDE4 inhibition [1]. Zardaverine, a pyridazinone PDE3/4 dual inhibitor, achieves PDE4 IC50 values of 0.17–0.8 μM [2]. The target compound introduces a 4-fluorobenzyl group at the N2 position—a substitution pattern not explored in the published PDE4 pyridazinone SAR. With its favorable physicochemical profile (clogP 1.71, tPSA 78.27 Ų, 4 rotatable bonds) [3], the compound is an ideal candidate for PDE panel screening, with the fluorobenzyl group potentially conferring isoform selectivity not seen with the ethyl-substituted reference compounds.

Kinase Selectivity Screening Panels

Pyridazinones with morpholine substituents have demonstrated potent c-Met kinase inhibition (enzyme IC50 = 4.2 nM; cellular IC50 = 17 nM) [1]. The target compound's 4-fluorobenzyl acetamide substitution has not been evaluated against any kinase panel. The morpholine ring contributes solubility and potential hinge-binding interactions, while the fluorobenzyl group may exploit the DFG-out pocket or back pocket of kinases in a manner analogous to type II kinase inhibitors. The compound is well-suited for broad kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify unexpected kinase targets.

Chemical Probe Development for Novel Target Identification

The complete absence of bioactivity annotation for the target compound in ChEMBL, BindingDB, and PubChem [1] makes it a compelling candidate for phenotypic screening and chemoproteomics-based target deconvolution. Unlike zardaverine, rolipram, or published c-Met pyridazinone inhibitors that carry well-characterized target profiles, the target compound offers a clean chemical starting point with no confounding polypharmacology annotation. Its single confirmed inactivity at GPR35 [2] suggests limited GPCR off-target liability. Procurement for affinity-based proteomics (e.g., thermal proteome profiling or photoaffinity labeling) is strongly recommended.

Formulation and Solubility-Focused Analog Selection in Early Preclinical Development

For projects requiring DMSO-sparing or aqueous-compatible formulation, the target compound's computed clogP of 1.71 is substantially lower than the 4-CF3-phenyl (clogP ~2.5) and 2,4-dichlorophenyl (clogP ~2.4) analogs [1]. With 7 hydrogen bond acceptors and a moderate MW of 346.36, the compound is predicted to exhibit aqueous solubility in the 10–100 μM range under physiological pH conditions, enabling direct use in cell-based assays without exceeding 0.1% DMSO. This distinguishes it from more lipophilic congeners that may require higher co-solvent concentrations or specialized formulation vehicles.

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